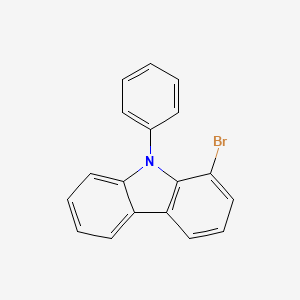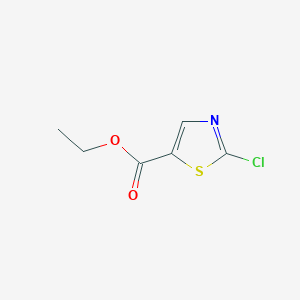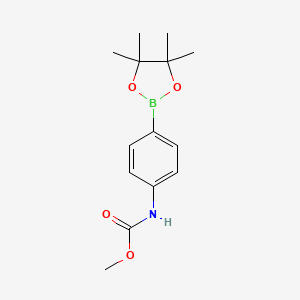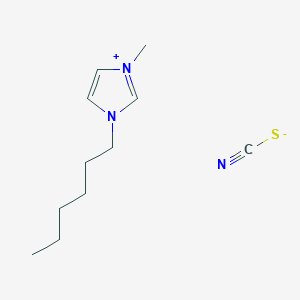
1-Brom-9-phenyl-9H-carbazol
Übersicht
Beschreibung
1-Bromo-9-phenyl-9H-carbazole is an organic compound with the molecular formula C18H12BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Photonics: The compound is utilized in the fabrication of photonic devices such as lasers and optical sensors.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Wirkmechanismus
Target of Action
Carbazole derivatives are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They have been used in a variety of applications, such as solar cells , anti-corrosion , and sensors , indicating a broad range of potential targets.
Mode of Action
Carbazole-based compounds are known for their strong fluorescence and high hole transporting capabilities . These properties suggest that the compound may interact with its targets through electron transfer processes.
Biochemical Pathways
Carbazole derivatives have been associated with optoelectronics and electroactive materials , suggesting that they may influence pathways related to light absorption and electron transport.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can impact its bioavailability .
Result of Action
Given its use in optoelectronics and electroactive materials , it may influence electron transport and light absorption at the molecular level.
Action Environment
The action of 1-Bromo-9-phenyl-9H-carbazole can be influenced by environmental factors. It is recommended to store the compound in a dark place, sealed in dry, room temperature conditions . This suggests that light, moisture, and temperature can affect the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-9-phenyl-9H-carbazole can be synthesized through several methods. One common synthetic route involves the bromination of N-phenylcarbazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-9-phenyl-9H-carbazole may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 1-Bromo-9-phenyl-9H-carbazole can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carbazole derivatives with different oxidation states.
Reduction Reactions: Reduction of 1-Bromo-9-phenyl-9H-carbazole can lead to the formation of N-phenylcarbazole or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized carbazole derivatives with different functional groups.
Reduction Reactions: Reduced forms of carbazole and its derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-9-phenyl-9H-carbazole can be compared with other similar compounds, such as:
N-Phenylcarbazole: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-N-phenylcarbazole: Bromination at a different position, leading to variations in chemical properties and reactivity.
Polycarbazoles: Polymers of carbazole derivatives with distinct electronic and optical properties.
Conclusion
1-Bromo-9-phenyl-9H-carbazole is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of advanced materials and devices. Ongoing research continues to explore its applications and mechanisms of action, contributing to advancements in organic electronics, photonics, and materials science.
Eigenschaften
IUPAC Name |
1-bromo-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBZZMQJAJEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333002-37-1 | |
| Record name | 1-Bromo-9-phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,14-Dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B1632179.png)



